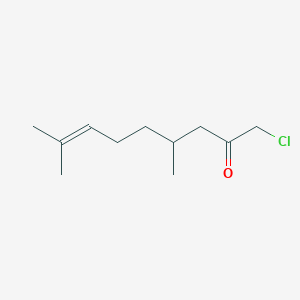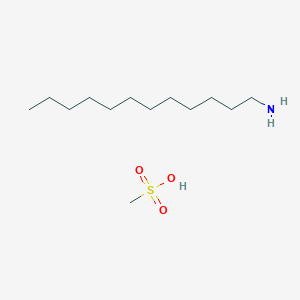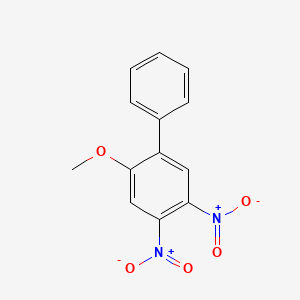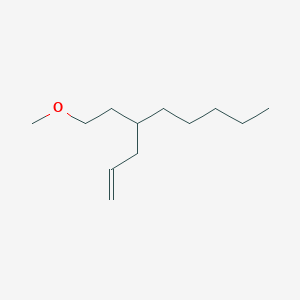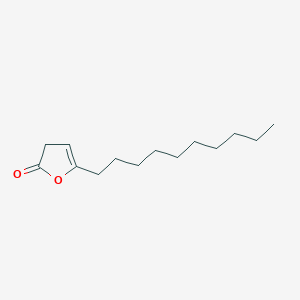
2(3H)-Furanone, 5-decyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2(3H)-Furanone, 5-decyl- can be achieved through various synthetic routes. One common method involves the cyclization of hydroxy acids. The reaction conditions typically include the use of acidic catalysts to facilitate the cyclization process. Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity .
化学反応の分析
2(3H)-Furanone, 5-decyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2(3H)-Furanone, 5-decyl- has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of lactone chemistry and reactivity.
Medicine: Research into its biological activity has potential implications for the development of new pharmaceuticals.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma.
作用機序
The mechanism of action of 2(3H)-Furanone, 5-decyl- involves its interaction with specific molecular targets in the organisms that utilize it for chemical communication. The compound binds to olfactory receptors in insects, triggering behavioral responses. The exact molecular pathways involved in these processes are still under investigation, but it is known that the compound plays a crucial role in the mating and aggregation behaviors of certain beetle species .
類似化合物との比較
2(3H)-Furanone, 5-decyl- can be compared with other similar lactones, such as:
Gamma-decalactone: Another lactone with a similar structure but a shorter alkyl chain.
Gamma-dodecalactone: Similar in structure but with a different chain length.
Gamma-hexalactone: A smaller lactone with a shorter alkyl chain.
The uniqueness of 2(3H)-Furanone, 5-decyl- lies in its specific chain length, which influences its volatility and interaction with olfactory receptors, making it particularly effective in the chemical communication systems of certain beetles .
特性
CAS番号 |
83469-89-0 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
5-decyl-3H-furan-2-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h11H,2-10,12H2,1H3 |
InChIキー |
FLHXQCACDMPAIZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


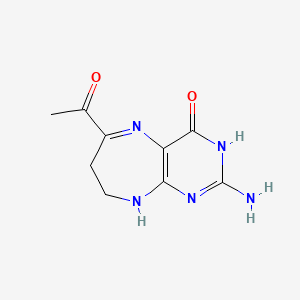
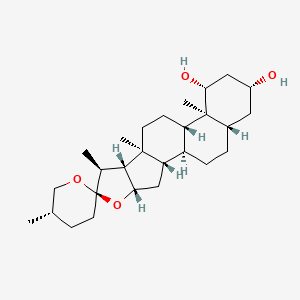
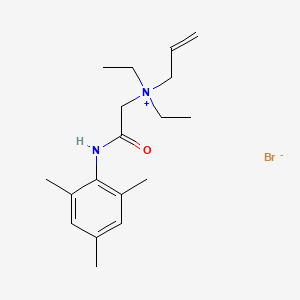
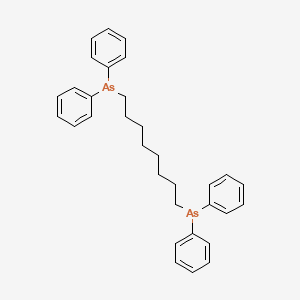
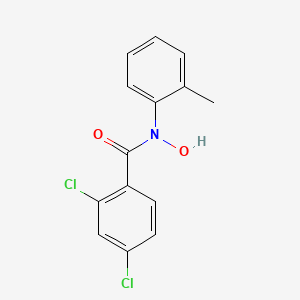

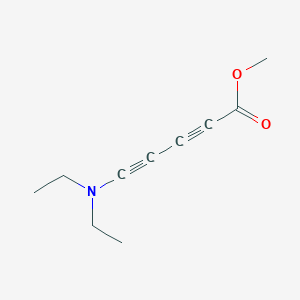

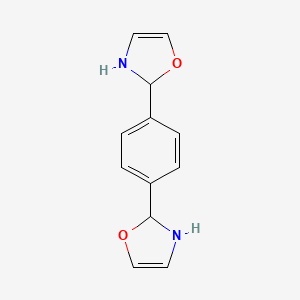
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
